molecular formula C6H5N3O2S B1382534 5-Cyanopyridine-3-sulfonamide CAS No. 1803597-63-8

5-Cyanopyridine-3-sulfonamide

Cat. No. B1382534
CAS RN: 1803597-63-8
M. Wt: 183.19 g/mol
InChI Key: LRWIPWYDFZOGAW-UHFFFAOYSA-N
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Description

5-Cyanopyridine-3-sulfonamide is a chemical compound with the molecular formula C6H5N3O2S . It is a type of pyridine with a sulfonamide moiety . Pyridines with sulfonamide moieties have a wide range of applications in novel drugs .


Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . The catalytic performance of this ionic liquid was investigated under mild reaction conditions, and all target molecules were achieved in short reaction times and high yields .


Chemical Reactions Analysis

The chemical reactions involving pyridines with sulfonamide moieties have been studied. For instance, a cooperative vinylogous anomeric-based oxidation mechanism was used in the synthesis of new pyridines with sulfonamide moieties .

Scientific Research Applications

  • Catalysis in Synthesis : Mohammad Dashteh et al. (2020) demonstrated the use of cobalt tetra-2,3-pyridiniumporphyrazinato with a sulfonic acid tag in catalyzing the synthesis of ortho-aminocarbonitriles, cyclohexa-1,3-dienamines, and 2-amino-3-cyanopyridines. This highlights the potential of such catalysts in organic synthesis, particularly in the formation of cyanopyridines (Dashteh et al., 2020).

  • Biosensor Development : In 2017, Nadia El Alami El Hassani et al. synthesized a novel electrochemical biosensor for detecting sulfapyridine in honey. This biosensor utilized gold microelectrodes modified with magnetic nanoparticles for efficient detection, indicating the application of sulfonamide derivatives in environmental and food safety analysis (El Alami El Hassani et al., 2017).

  • Anticoccidial Agents : Y. Morisawa et al. (1980) explored nitropyridinesulfonamides, including derivatives of pyridine-3-sulfonamide, for their anticoccidial activity. This research underscores the potential of such compounds in veterinary medicine and the control of parasitic infections (Morisawa et al., 1980).

  • Carbonic Anhydrase Inhibitors : O. Güzel et al. (2010) synthesized a series of 3-phenyl-1H-indole-5-sulfonamides as inhibitors of carbonic anhydrases. These compounds showed potential in medicinal chemistry, particularly for their inhibitory effects on various human and bacterial carbonic anhydrases (Güzel et al., 2010).

  • Antitumor and Antituberculosis Activity : L. Castaño et al. (2019) reported on chalcone-sulfonamide hybrids that exhibit anticancer and antituberculosis activity. This study highlights the role of sulfonamide derivatives in the development of new therapeutic agents for treating cancer and tuberculosis (Castaño et al., 2019).

  • Antimicrobial and Antioxidant Agents : S. Bagul et al. (2017) designed and synthesized hydrazide-based sulfonamide derivatives, demonstrating their significant antimicrobial and antioxidant activities. This underscores the relevance of sulfonamide compounds in the development of new antimicrobial and antioxidant agents (Bagul et al., 2017).

  • Environmental Analysis : Klaudia Kokoszka et al. (2021) developed a method for detecting sulfonamide antibiotics, including sulfapyridine, in surface water. This study highlights the application of sulfonamide derivatives in environmental monitoring and pollution control (Kokoszka et al., 2021).

Safety And Hazards

While specific safety data for 5-Cyanopyridine-3-sulfonamide is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of research involving pyridines with sulfonamide moieties could involve exploring their potential applications in novel drugs . Additionally, the development of new synthetic strategies for these compounds, including chemical modifications of existing peptides, semi-synthesis, and computer-aided design, could be a promising area of future research .

properties

IUPAC Name

5-cyanopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c7-2-5-1-6(4-9-3-5)12(8,10)11/h1,3-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWIPWYDFZOGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanopyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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